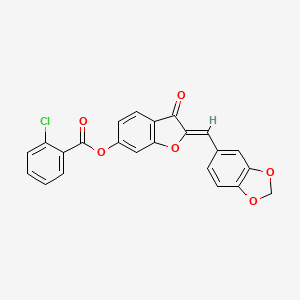![molecular formula C21H27NO5S B12201926 4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12201926.png)
4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a butoxy group, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a benzoic acid derivative followed by the introduction of butoxy and propan-2-yl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzoic acid: Similar in structure but lacks the sulfonamido and propan-2-yl groups.
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Contains a tert-butoxycarbonylamino group instead of the sulfonamido group.
Uniqueness
4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H27NO5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[(2-butoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C21H27NO5S/c1-5-6-11-27-19-12-15(4)18(14(2)3)13-20(19)28(25,26)22-17-9-7-16(8-10-17)21(23)24/h7-10,12-14,22H,5-6,11H2,1-4H3,(H,23,24) |
InChI Key |
CHFGYVPVQNTHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12201845.png)

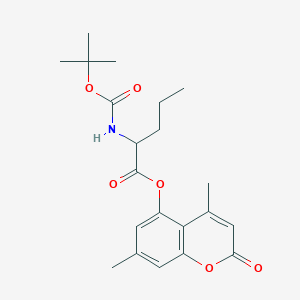
![N-(2-methoxyphenyl)-2-[(2-methylquinolin-8-yl)oxy]acetamide](/img/structure/B12201853.png)
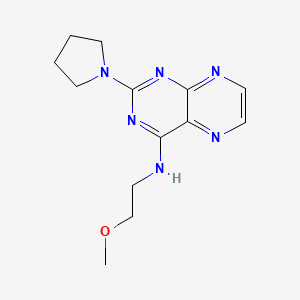
![9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12201864.png)
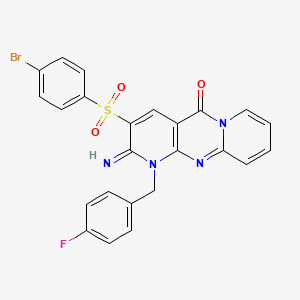
![1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B12201878.png)
![(3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B12201890.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12201894.png)
![Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B12201900.png)
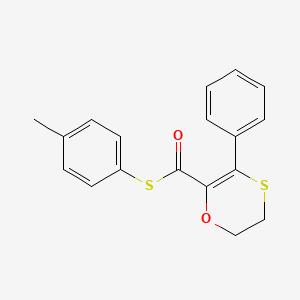
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12201918.png)
